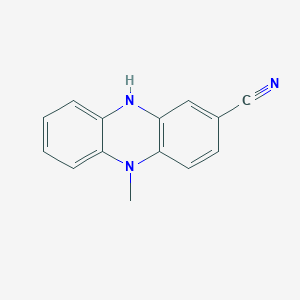
rel-(1R,3r)-3-hydroxy-N,N-dimethylcyclobutane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(1S,3s)-3-hydroxy-N,N-dimethylcyclobutane-1-sulfonamide is a chemical compound with a unique structure that includes a cyclobutane ring, a hydroxyl group, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1S,3s)-3-hydroxy-N,N-dimethylcyclobutane-1-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with a sulfonamide precursor in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
rel-(1S,3s)-3-hydroxy-N,N-dimethylcyclobutane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
rel-(1S,3s)-3-hydroxy-N,N-dimethylcyclobutane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of rel-(1S,3s)-3-hydroxy-N,N-dimethylcyclobutane-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyl and sulfonamide groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The cyclobutane ring provides a rigid structure that can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rel-(1S,3s)-3-hydroxy-N,N-dimethylcyclobutane-1-carboxamide
- rel-(1S,3s)-3-hydroxy-N,N-dimethylcyclobutane-1-thioamide
Uniqueness
rel-(1S,3s)-3-hydroxy-N,N-dimethylcyclobutane-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to its carboxamide and thioamide analogs. The sulfonamide group can enhance the compound’s solubility, stability, and ability to form specific interactions with biological targets.
Propriétés
Formule moléculaire |
C6H13NO3S |
|---|---|
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
3-hydroxy-N,N-dimethylcyclobutane-1-sulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-7(2)11(9,10)6-3-5(8)4-6/h5-6,8H,3-4H2,1-2H3 |
Clé InChI |
MRLMBFCQYDRGOA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1CC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(1E)-1-Diazonio-4-[3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]but-1-en-2-olate](/img/structure/B13995796.png)
![2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B13995803.png)
![N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide](/img/structure/B13995815.png)
![N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B13995822.png)

